molecular formula C25H19N3O3S2 B2989565 (E)-2-(4-(2-cyano-2-(4-(thiophen-2-yl)thiazol-2-yl)vinyl)-2-methoxyphenoxy)-N-phenylacetamide CAS No. 708291-72-9

(E)-2-(4-(2-cyano-2-(4-(thiophen-2-yl)thiazol-2-yl)vinyl)-2-methoxyphenoxy)-N-phenylacetamide

Cat. No.: B2989565
CAS No.: 708291-72-9
M. Wt: 473.57
InChI Key: JTRJDHZJMOOFLZ-LDADJPATSA-N
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Description

(E)-2-(4-(2-Cyano-2-(4-(thiophen-2-yl)thiazol-2-yl)vinyl)-2-methoxyphenoxy)-N-phenylacetamide is a synthetic organic compound designed for advanced chemical and pharmaceutical research. This molecule features a complex structure incorporating distinct thiophene and thiazole heterocyclic rings, a cyanovinyl group, and a phenoxyacetamide backbone. Such a structure is of significant interest in medicinal chemistry, particularly in the development of new therapeutic agents. Thiazole-containing compounds are a prominent area of investigation in drug discovery, with several thiazole-based molecules, such as dasatinib (a Bcr-Abl tyrosine kinase inhibitor) and dabrafenib (an inhibitor of the B-RAF enzyme), being established as effective drugs or lead structures . The presence of the thiazole moiety suggests potential for this compound to be explored as a kinase inhibitor or for targeting various enzymatic pathways in oncology and other disease research. The extended conjugated system, characterized by the (E)-configured double bond, may also impart fluorescent properties, making it a candidate for use in chemical biology as a probe for imaging or sensing applications. Researchers can utilize this compound as a key intermediate in heterocyclic synthesis or as a scaffold for constructing more complex molecular libraries. This product is offered with comprehensive analytical data to ensure identity and purity. It is intended for use in a controlled laboratory setting by qualified professionals. For Research Use Only. This product is not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

IUPAC Name

2-[4-[(E)-2-cyano-2-(4-thiophen-2-yl-1,3-thiazol-2-yl)ethenyl]-2-methoxyphenoxy]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19N3O3S2/c1-30-22-13-17(9-10-21(22)31-15-24(29)27-19-6-3-2-4-7-19)12-18(14-26)25-28-20(16-33-25)23-8-5-11-32-23/h2-13,16H,15H2,1H3,(H,27,29)/b18-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTRJDHZJMOOFLZ-LDADJPATSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=C(C#N)C2=NC(=CS2)C3=CC=CS3)OCC(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C(\C#N)/C2=NC(=CS2)C3=CC=CS3)OCC(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-2-(4-(2-cyano-2-(4-(thiophen-2-yl)thiazol-2-yl)vinyl)-2-methoxyphenoxy)-N-phenylacetamide is a complex organic molecule that has garnered interest in medicinal chemistry due to its unique structural features, which include multiple functional groups such as a cyano group, methoxyphenoxy moiety, and thiophene-thiazole systems. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and comparisons with structurally similar compounds.

Chemical Structure

The compound can be depicted as follows:

 E 2 4 2 cyano 2 4 thiophen 2 yl thiazol 2 yl vinyl 2 methoxyphenoxy N phenylacetamide\text{ E 2 4 2 cyano 2 4 thiophen 2 yl thiazol 2 yl vinyl 2 methoxyphenoxy N phenylacetamide}

This structure suggests various reactivity patterns due to the presence of functional groups. The cyano group is known for participating in nucleophilic addition reactions, while the thiazole and thiophene rings can undergo electrophilic substitutions. The amide bond in N-phenylacetamide is susceptible to hydrolysis under acidic or basic conditions.

Anticancer Potential

Research into compounds with similar structures indicates potential anticancer properties. For example, thiazole and thiophene derivatives have been shown to exhibit significant activity against various cancer cell lines. These compounds often inhibit specific enzymes or pathways involved in tumor progression.

Case Studies

  • Thiazole Derivatives : A study highlighted that thiazole-containing compounds demonstrated notable cytotoxicity against breast cancer cell lines, suggesting a mechanism involving apoptosis induction .
  • Thiophene-Based Compounds : Compounds incorporating thiophene exhibited anti-proliferative effects in lung cancer models, attributed to their ability to interfere with cell cycle progression .

Anti-inflammatory Activity

The presence of the amide bond suggests that this compound may also exhibit anti-inflammatory properties. Compounds similar in structure have been reported to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammatory processes.

Research Findings

  • A series of thiazole derivatives showed strong inhibition of COX enzymes, leading to reduced inflammation in animal models .
  • The structure-activity relationship (SAR) studies indicated that specific substitutions enhance anti-inflammatory efficacy, which could be applicable to the target compound .

Antimicrobial Activity

Compounds with thiazole and thiophene rings have been associated with antimicrobial properties. The biological activity against various pathogens suggests that this compound may also possess similar effects.

Comparative Analysis

Compound NameStructural FeaturesBiological Activity
Thiazole DerivativeContains thiazole ringAntimicrobial
Thiophene-Based CompoundContains thiophene ringAnticancer
(E)-2-(...)Contains cyano, thiazole, thiophenePotentially diverse

This comparison highlights the unique combination of functional groups in This compound , suggesting distinct pharmacological profiles not found in simpler analogs.

While specific mechanisms for (E)-2-(...) are not yet fully elucidated, insights can be drawn from related compounds:

  • Enzyme Inhibition : Similar compounds have shown inhibitory effects on key enzymes involved in cancer metabolism and inflammation.
  • Cell Cycle Interference : Some derivatives disrupt cell cycle progression, leading to increased apoptosis in cancer cells.

Future Directions

Further research is essential to determine the exact biological mechanisms and therapeutic potentials of this compound. Investigations should include:

  • In vitro Studies : Assessing cytotoxicity against various cancer cell lines.
  • In vivo Models : Evaluating anti-inflammatory and antimicrobial efficacy in animal models.
  • Molecular Docking Studies : Understanding binding interactions with target proteins.

Comparison with Similar Compounds

Quinazolinone Thioacetamide Derivatives ()

Compounds 5–10 in share the N-phenylacetamide group but incorporate a quinazolinone-sulfamoylphenyl core instead of the thiophene-thiazolyl system. Key comparisons include:

Parameter Target Compound Quinazolinone Derivatives (e.g., Compound 8)
Molecular Formula CₙHₘN₃O₂S₂ (exact formula inferred) C₂₃H₂₀N₄O₄S₂
Molecular Weight ~450–500 g/mol (estimated) 480.55 g/mol
Key Functional Groups Thiophene-thiazolyl, cyano-vinyl Quinazolinone, sulfamoylphenyl
Melting Point Not reported 251.5–315.5°C
Synthetic Yield Not reported 68–91%

Key Findings :

  • The quinazolinone derivatives exhibit higher melting points (251–315°C), suggesting greater crystallinity compared to the target compound’s likely amorphous solid state.
  • The sulfamoyl group in quinazolinones may enhance hydrogen bonding vs. the target’s thiophene-thiazolyl system, which prioritizes π-π stacking .

Thiazolidinone Acetamide Derivatives ()

The compound 2-{(2E)-2-[(4-hydroxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}-N-phenylacetamide shares the N-phenylacetamide group but replaces the thiazol ring with a thiazolidinone core:

Parameter Target Compound Thiazolidinone Derivative
Molecular Formula CₙHₘN₃O₂S₂ C₁₇H₁₅N₃O₃S
Molecular Weight ~450–500 g/mol 341.4 g/mol
Key Functional Groups Thiophene-thiazolyl, cyano-vinyl Thiazolidinone, 4-hydroxyphenylimino
Tautomerism Not observed Exists as thione tautomer (confirmed by IR)

Key Findings :

  • The thiazolidinone’s 4-hydroxyphenylimino group introduces polarity, contrasting with the target’s methoxyphenoxy linker.
  • The target’s cyano-vinyl group likely enhances electron-withdrawing effects, which could improve charge transport in optoelectronic applications compared to the thiazolidinone derivative .

Triazole-Thione Derivatives ()

Compounds 7–9 in feature 1,2,4-triazole-thione cores and phenylsulfonyl groups. While structurally distinct, their synthesis and characterization methodologies provide insights:

Parameter Target Compound Triazole-Thione Derivatives
Synthesis Method Likely Suzuki coupling or Knoevenagel condensation Nucleophilic addition and cyclization
Key Spectral Data Expected IR: C≡N (~2200 cm⁻¹), C=S (~1250 cm⁻¹) IR: C=S (1247–1255 cm⁻¹), NH (3278–3414 cm⁻¹)
Tautomerism Not applicable Exists as thione tautomer (no S-H band)

Key Findings :

  • Both classes utilize C=S groups, but the target’s cyano-vinyl group introduces additional IR bands (~2200 cm⁻¹) absent in triazole-thiones.

Q & A

Q. How to troubleshoot low yields in the final condensation step?

  • Methodological Answer :
  • Stoichiometry : Ensure a 1.5:1 molar ratio of cyanoacetamide to aldehyde to drive equilibrium .
  • By-product Removal : Use activated charcoal or silica gel column chromatography to eliminate polymeric side products .

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